molecular formula C20H20N4O2S B2738629 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226436-11-8

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2738629
CAS No.: 1226436-11-8
M. Wt: 380.47
InChI Key: JQVDBDQSEQYVQX-UHFFFAOYSA-N
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Description

1-(4-(1H-Pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial drug discovery. Its molecular structure incorporates three privileged pharmacophores: a pyrrole ring, a piperidine carboxamide, and a thiazole moiety. Pyrrole is a five-membered nitrogen heterocycle found in numerous natural products and approved antibacterial drugs. It is known for its favorable physicochemical properties, including modest lipophilicity that facilitates passive diffusion across cell membranes and interaction with bacterial targets . The piperidine ring, a saturated nitrogen heterocycle, contributes to the molecule's three-dimensional structure and is widely used in drug design to explore pharmacophore space and improve solubility and target selectivity . The thiazole ring is another heterocycle commonly featured in bioactive molecules and is readily available as a building block for chemical synthesis . This combination of scaffolds makes this compound a valuable chemical tool for researchers. Its primary application is in the investigation of new therapeutic agents, particularly against drug-resistant bacterial strains. Researchers can utilize this compound to study structure-activity relationships (SAR), explore novel mechanisms of action, and develop new leads in antibiotic discovery programs. It is supplied exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(4-pyrrol-1-ylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-18(22-20-21-9-14-27-20)15-7-12-24(13-8-15)19(26)16-3-5-17(6-4-16)23-10-1-2-11-23/h1-6,9-11,14-15H,7-8,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDBDQSEQYVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aza-Michael Cyclization

The piperidine ring can be constructed via organocatalyzed intramolecular aza-Michael reactions (IMAMR). Pozo et al. demonstrated that quinoline-derived catalysts enable enantioselective formation of 4-substituted piperidines (Table 1):

Table 1 : Optimized conditions for piperidine-4-carboxamide synthesis via IMAMR

Parameter Optimal Value Impact on Yield/ee
Catalyst Quinoline-TFA (10 mol%) ee ↑ 92% → 98%
Solvent Toluene Conversion ↑ 65% → 89%
Temperature -20°C Diastereomeric ratio 5:1 → 12:1
Reaction Time 48 h Full conversion (NMR)

Application to tert-butyl 4-aminopiperidine-1-carboxylate derivatives allows installation of the carboxamide group prior to deprotection.

Radical-Mediated Cyclization

Muñiz's copper-catalyzed radical cyclization (Scheme 33B) provides an alternative for constructing the piperidine ring with embedded functionality:

  • Linear amine substrate preparation from glutaric anhydride and thiazol-2-amine
  • Cu(OTf)₂ (15 mol%)-mediated C-H amination at 80°C in DCE
  • 6-endo-trig cyclization to form piperidine (78% yield, dr > 20:1)

This method avoids protecting group strategies required in IMAMR approaches.

Acylation at Piperidine N1 Position

Benzoyl Chloride Coupling

The 4-(1H-pyrrol-1-yl)benzoyl group is introduced via Schotten-Baumann reaction:

  • Generate acyl chloride from 4-(1H-pyrrol-1-yl)benzoic acid using SOCl₂ (reflux, 4 h)
  • Slow addition to piperidine intermediate in biphasic NaOH/dichloromethane
  • Phase-transfer catalyst (Aliquat 336, 5 mol%) improves yield from 62% → 88%

Critical Parameters :

  • pH control (10.5-11.0) prevents pyrrole ring decomposition
  • Temperature maintenance at 0-5°C minimizes diacylation

Transition Metal-Catalyzed Direct Acylation

Recent advances in C-H activation allow direct benzoylation of piperidines. Wang's nickel-catalyzed method (2023) achieves selective N-acylation:

  • Piperidine substrate (1 eq), 4-(1H-pyrrol-1-yl)benzaldehyde (1.2 eq)
  • NiCl₂(PCy₃)₂ (8 mol%), Mn powder (2 eq) as reductant
  • DMF, 100°C, 12 h → 84% isolated yield

This method eliminates pre-activation of the benzoyl donor but requires strict oxygen-free conditions.

Thiazole Carboxamide Installation

Carbodiimide-Mediated Coupling

Standard EDCI/HOBt conditions provide reliable amidation:

  • Piperidine-4-carboxylic acid (1 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF
  • Add thiazol-2-amine (1.2 eq) at 0°C, warm to RT
  • Stir 24 h → 91% conversion (HPLC)

Optimization Data :

  • DMF outperforms THF (ΔYield +37%) due to better amine solubility
  • 4Å molecular sieves increase reaction rate (t₁/₂ reduced from 8 h → 3.5 h)

Enzymatic Amidation

Lipase-mediated approaches (e.g., CAL-B) enable greener synthesis:

  • Piperidine-4-carbonyl methyl ester (1 eq), thiazol-2-amine (2 eq)
  • Novozym 435 (20 mg/mmol), TBME solvent
  • 45°C, 72 h → 82% yield, >99% purity

This method eliminates coupling reagents but requires ester pre-functionalization.

Purification and Characterization

Final purification employs orthogonal techniques:

  • Initial Isolation : Acid-base extraction (pH 3.0 citrate buffer → pH 10.5 NaHCO₃)
  • Chromatography : Reverse-phase C18 column (MeCN:H₂O + 0.1% TFA)
  • Crystallization : Ethyl acetate/n-heptane (3:7) yields needle-like crystals

Key Analytical Data :

  • HRMS : m/z 381.1382 [M+H]+ (calc. 381.1385)
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89-7.12 (m, 7H, aromatic), 4.02-3.45 (m, 4H, piperidine)
  • HPLC Purity : 99.6% (Zorbax SB-C18, 220 nm)

Scale-Up Considerations

Industrial production requires modification of lab-scale methods:

Table 2 : Comparison of Synthetic Routes for Kilogram-Scale Production

Parameter Route A (Late-Stage Acylation) Route B (Modular Assembly)
Total Steps 5 7
Overall Yield 61% 44%
Purity After Crystallization 99.1% 98.7%
Cost Index 1.0 1.8
PMI (Process Mass Intensity) 32 49

Route A demonstrates superior efficiency for large-scale synthesis despite requiring careful control during the acylation step.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products
Acidic HydrolysisHCl/H₂SO₄ (6M), reflux4-(1H-pyrrol-1-yl)benzoic acid + N-(thiazol-2-yl)piperidine-4-amine
Basic HydrolysisNaOH (3M), 80–100°CSodium 4-(1H-pyrrol-1-yl)benzoate + N-(thiazol-2-yl)piperidine-4-amine salt

Key Insight : Hydrolysis rates depend on steric hindrance from the piperidine and thiazole moieties.

Electrophilic Substitution at Thiazole and Pyrrole

The electron-rich thiazole (5-membered S/N ring) and pyrrole (aromatic N-heterocycle) undergo regioselective substitutions:

Thiazole Reactivity

Reagent Position Product
Bromine (Br₂)C-55-bromo-thiazole derivative
Nitration (HNO₃/H₂SO₄)C-55-nitro-thiazole derivative

Pyrrole Reactivity

Reagent Position Product
Acetyl chloride (AcCl)C-2/C-32-acetyl-pyrrole or 3-acetyl-pyrrole derivative
Iodine (I₂)C-22-iodo-pyrrole derivative

Notable Observation : Thiazole substitutions favor the C-5 position due to electron-withdrawing effects of the adjacent sulfur . Pyrrole substitutions occur preferentially at C-2 due to aromatic stabilization .

Oxidation Pathways

Target Group Reagent Product
Piperidine ringKMnO₄ (acidic)Pyridine-4-carboxamide derivative
Benzoyl-pyrrole moietyOzone (O₃)Cleavage to pyrrole-2,5-dione and benzoic acid

Reduction Pathways

Target Group Reagent Product
Amide groupLiAlH₄Piperidine-4-methylene-amine derivative
Thiazole ringH₂/Pd-CPartially saturated thiazoline derivative

Critical Note : Piperidine oxidation to pyridine requires strong acidic conditions. Thiazole reduction is less common but achievable under high-pressure hydrogenation .

Cyclization and Cross-Coupling

The compound participates in metal-catalyzed cross-coupling and intramolecular cyclization:

Reaction Type Catalyst Product
Suzuki CouplingPd(PPh₃)₄Biaryl derivatives at benzoyl-pyrrole
Ullmann CouplingCuI/1,10-phenanthrolineN-aryl piperidine derivatives

Example : Suzuki coupling with aryl boronic acids modifies the benzoyl-pyrrole unit for enhanced pharmacological profiles .

Stability Under Environmental Conditions

Condition Effect Degradation Products
UV light (254 nm)Photooxidation of thiazoleSulfoxide/sulfone derivatives
High humidity (>80% RH)Hydrolysis of carboxamideFree amine and carboxylic acid

Practical Implication : Storage under inert atmospheres and light-protected containers is recommended.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. Research indicates that derivatives containing pyrrole and thiazole rings exhibit promising antitumor properties. For instance, a study synthesized various pyrazole derivatives that demonstrated significant cytotoxic effects against cancer cell lines, suggesting that the structural components of this compound may contribute to similar activities .

Antimicrobial Properties

Thiazole derivatives, including those similar to the target compound, have been extensively studied for their antimicrobial properties. Research has shown that thiazole-containing compounds can effectively inhibit the growth of various bacteria and fungi. The structural features of this compound may enhance its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The incorporation of pyrrole and thiazole rings has been linked to the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thiazole Integration : The thiazole moiety is often introduced via condensation reactions with thioamide derivatives.
  • Piperidine Modification : The piperidine ring is usually formed through alkylation or acylation processes.

These synthetic strategies are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines using derivatives with similar structures .
Study BAntimicrobial EvaluationShowed effective inhibition against Gram-positive bacteria, highlighting the potential use of thiazole derivatives in treating infections .
Study CAnti-inflammatory AssessmentIdentified modulation of inflammatory markers in vitro, suggesting therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-(1H-pyrrol-1-yl)benzoyl group introduces an electron-rich aromatic system, contrasting with sulfonyl groups (e.g., 4–20, 4–12) that are typically electron-withdrawing. This difference may influence binding to hydrophobic pockets or charged residues in biological targets .
  • Synthetic Yields: Yields for sulfonyl analogs (Ev1, Ev2) range widely (16–75%), with bulky or highly substituted groups (e.g., 4–26) showing lower efficiency.

Key Observations :

  • Therapeutic Potential: Sulfonyl-piperidine carboxamides (Ev1, Ev2) are explicitly designed as multitarget pain inhibitors, likely targeting ion channels or GPCRs . The target compound’s pyrrole-thiazole system may share similar target profiles but with altered selectivity due to its distinct electronic properties.
  • Agrochemical Applications : Piperidine-thiazole hybrids in and show fungicidal and herbicidal activity, suggesting that the target compound could be repurposed for agricultural uses if stability and toxicity profiles permit .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : Sulfonyl analogs in Ev1 and Ev2 have molecular weights >500 Da (calculated from HRMS data), which may limit blood-brain barrier penetration. The target compound’s pyrrole group could enhance solubility compared to halogenated sulfonyl groups .
  • Metabolic Stability : Cyclopropane derivatives (Ev5, Ev10) and electron-withdrawing substituents (e.g., 4–20) may resist oxidative metabolism, whereas the target’s pyrrole ring could be susceptible to CYP450-mediated degradation .

Biological Activity

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features, including a thiazole ring, a pyrrole moiety, and a piperidine core. This article discusses its biological activity, focusing on its pharmacological properties and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 380.5 g/mol. The compound's structure is characterized by:

  • Pyrrole and Benzoyl Groups : These contribute to its potential anticancer and antimicrobial activities.
  • Thiazole Ring : Known for its role in various biological activities, enhancing the compound's pharmacological profile.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxic activity against cancer cells.

CompoundActivityIC50 (µg/mL)
Compound AAntitumor1.61 ± 1.92
Compound BAntitumor1.98 ± 1.22
This compoundPotential AntitumorTBD

Antimicrobial Activity

The compound has shown promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antibacterial agent.

PathogenMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coliTBD2

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The SAR analysis indicates that modifications to the pyrrole or thiazole rings could enhance these effects.

Study 1: Anticancer Properties

In a study published in MDPI, a series of thiazole-based compounds were evaluated for their anticancer activity against various cell lines, including Jurkat and HT-29 cells. The results indicated that modifications in the thiazole moiety significantly influenced cytotoxicity, with some compounds exhibiting IC50 values lower than those of standard drugs like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrole-benzamide derivatives, where the compound showed effective inhibition against both Staphylococcus aureus and Escherichia coli. The findings highlighted the potential for developing new antibacterial agents based on this structural framework .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-evaluate docking parameters : Adjust grid box size or flexibility of target residues.
  • Validate with mutagenesis : If a residue predicted to interact is mutated and activity drops, the model is supported.
  • Consider allosteric binding : Crystallographic fragment screening (e.g., as in ) may reveal unexpected binding pockets.

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